molecular formula C11H10ClNO2 B3011256 2-(4-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether CAS No. 338770-67-5

2-(4-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether

Cat. No. B3011256
CAS RN: 338770-67-5
M. Wt: 223.66
InChI Key: IANCZQXGGKBOTP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether (CPOEE) is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of 160°C and a melting point of -66°C. CPOEE is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of dyes, polymers, and other materials. CPOEE is a versatile compound that has a wide range of applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

  • Synthesis and Bioactivity :

    • A study by Jian (2003) focused on synthesizing a compound structurally similar to "2-(4-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether" through a process involving O alkylation, bromination, condensation, and N alkylation. The synthesized compound showed strong fungicidal activity and some plant growth regulating activity (Shi-Feng Jian, 2003).
  • Fungicide Intermediate Synthesis :

    • Wei-sheng (2007) described the synthesis of a compound used as an important intermediate in the production of the fungicide difenoconazole. This process highlighted the compound's relevance in agricultural applications (Xie Wei-sheng, 2007).
  • Anticancer and Antimicrobial Agents :

    • A 2021 study by Katariya, Vennapu, and Shah synthesized new compounds incorporating a structure akin to "this compound" for potential use as anticancer and antimicrobial agents. These compounds were evaluated for their effectiveness against various cancer cell lines and pathogenic strains (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
  • Acaricidal Activity :

    • Li et al. (2014) designed novel oxazoline derivatives, structurally related to "this compound," showing excellent acaricidal activity against certain pests, indicating potential applications in pest control (Yongqiang Li et al., 2014).
  • Antibacterial Study :

    • Research by Mehta (2016) involved synthesizing and characterizing novel compounds with a fragment structurally similar to "this compound," demonstrating good antibacterial activity against various bacteria (K. Mehta, 2016).
  • Corrosion Inhibition :

    • Rahmani et al. (2018) studied oxazole derivatives, related to "this compound," as corrosion inhibitors in hydrochloric acid medium, revealing significant corrosion rate reduction on mild steel (H. Rahmani et al., 2018).

properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-14-10-7-13-11(15-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANCZQXGGKBOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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